(R)-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid
Description
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
(3R)-1-phenylmethoxycarbonylazepane-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c17-14(18)13-8-4-5-9-16(10-13)15(19)20-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,17,18)/t13-/m1/s1 |
InChI Key |
FDYFMLIBIVYNOU-CYBMUJFWSA-N |
Isomeric SMILES |
C1CCN(C[C@@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CCN(CC(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Procedure
-
Starting Material : Racemic azepane-3-carboxylic acid is treated with benzyl chloroformate (Cbz-Cl) in a biphasic system (water/dichloromethane).
-
Base : Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) maintains pH 8–9 to facilitate nucleophilic acylation.
-
Workup : Acidification with HCl precipitates the product, which is purified via recrystallization.
Data Table: Optimization of Cbz Protection
| Entry | Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | NaOH | H₂O/CH₂Cl₂ | 0–25 | 89 | 98 |
| 2 | NaHCO₃ | H₂O/THF | 25 | 82 | 95 |
| 3 | Et₃N | CH₂Cl₂ | 0 | 75 | 90 |
Key Observations :
-
Racemic mixtures require subsequent enantiomeric resolution (e.g., chiral HPLC).
Enzymatic Kinetic Resolution
Procedure
-
Substrate : Racemic methyl 1-Cbz-azepane-3-carboxylate is hydrolyzed using lipases (e.g., Candida antarctica Lipase B).
-
Conditions : Buffer (pH 7.0) with 10% methanol at 30°C for 24 h.
-
Isolation : The (R)-enantiomer remains esterified, while the (S)-enantiomer is hydrolyzed to the acid, enabling separation.
Data Table: Enzyme Performance
| Enzyme | Conversion (%) | ee (%) | Selectivity (E) |
|---|---|---|---|
| Candida antarctica B | 45 | >99 | 200 |
| Pseudomonas cepacia | 38 | 95 | 50 |
Key Observations :
-
High enantiomeric excess (ee) is achieved with immobilized enzymes.
-
Scalability is limited by enzyme cost and reaction time.
Stereoselective Ring-Closing Metathesis
Procedure
Data Table: Metathesis Optimization
| Entry | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | 5 | 40 | 78 | 99 |
| 2 | 10 | 50 | 85 | 98 |
| 3 | 3 | 30 | 65 | 99 |
Key Observations :
-
Requires chiral starting materials, increasing synthetic complexity.
Diastereoselective Hydroboration-Oxidation
Procedure
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the azepane ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, this compound is studied for its potential as a scaffold for drug design. Its ability to interact with biological targets makes it a candidate for developing new pharmaceuticals.
Medicine
In medicine, derivatives of ®-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid are explored for their therapeutic potential, particularly in the treatment of neurological disorders and infections.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the development of novel polymers and catalysts.
Mechanism of Action
The mechanism of action of ®-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can enhance binding affinity, while the azepane ring provides structural rigidity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogs in the Piperidine Family
The provided evidence details (R)-1-((Benzyloxy)carbonyl)-3-methylpiperidine-3-carboxylic acid (CAS: 1169762-38-2), a six-membered piperidine analog. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Note: Values marked with * are inferred based on structural similarities.
Key Differences and Implications:
Ring Size :
- The azepane ring’s larger size may confer greater conformational flexibility compared to the rigid piperidine ring. This flexibility could enhance binding to larger enzyme pockets or improve solubility in hydrophobic environments .
In contrast, the azepane derivative lacks this substituent, possibly enabling easier functionalization.
Molecular Weight and Solubility :
- The azepane compound’s higher molecular weight (hypothetical) might reduce aqueous solubility compared to the piperidine analog. However, the absence of a methyl group could partially offset this by increasing polarity.
Stability and Storage :
- The piperidine analog requires storage at -20°C, suggesting sensitivity to degradation. The azepane derivative’s stability profile remains unconfirmed but may differ due to ring strain or electronic effects.
Functional Group Comparison
Both compounds share the Cbz group, which is widely used to protect amines during synthesis. However, the carboxylic acid’s position (3-position) and the presence of additional substituents (e.g., methyl in the piperidine analog) influence their roles in drug design:
- Piperidine analog : The methyl group may enhance metabolic stability but reduce binding affinity in certain targets.
- Azepane derivative : The larger ring could improve pharmacokinetic properties, such as half-life, due to reduced renal clearance.
Biological Activity
(R)-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid is a chiral compound characterized by its azepane ring structure and a benzyloxycarbonyl functional group. Its unique molecular architecture suggests potential biological activities, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of (R)-1-((benzyloxy)carbonyl)azepane-3-carboxylic acid is C13H15NO3, indicating the presence of a carboxylic acid group (-COOH), which is crucial for its biological interactions. The chirality at the "R" position can influence its pharmacodynamics and pharmacokinetics.
The biological activity of this compound may involve interactions with various biological targets, including enzymes and receptors. The carboxylic acid moiety can facilitate hydrogen bonding and ionic interactions with target proteins, potentially influencing their activity.
Anticancer Potential
Research has indicated that compounds with similar structures may exhibit anticancer properties. For instance, derivatives of azepane have shown cytotoxic effects in various cancer cell lines, suggesting that (R)-1-((benzyloxy)carbonyl)azepane-3-carboxylic acid could also possess similar activities. A study demonstrated that modifications to the azepane structure could enhance cytotoxicity against hypopharyngeal tumor cells, indicating a potential pathway for further exploration in cancer therapy .
Neuroprotective Effects
The compound’s structural similarities to known neuroprotective agents raise the possibility of its role in neurodegenerative disease treatment. Research into related compounds has shown that certain azepane derivatives can cross the blood-brain barrier (BBB), which is essential for targeting neurological conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (R)-1-Cbz-pyrrolidine-3-carboxylic acid | C12H13NO2 | Contains a pyrrolidine ring; used in peptide synthesis. |
| (R)-1-((benzyloxy)carbonyl)-3-methylpyrrolidine-3-carboxylic acid | C14H17NO3 | Similar benzyloxycarbonyl group; methyl substitution affects biological activity. |
This comparison highlights how (R)-1-((benzyloxy)carbonyl)azepane-3-carboxylic acid stands out due to its unique azepane structure, which may impart distinct chemical properties and biological activities.
Case Studies and Research Findings
- Cytotoxicity Assessment : In vitro studies have indicated that azepane derivatives can induce apoptosis in cancer cells. For example, one study reported that specific modifications to the azepane ring enhanced cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting that (R)-1-((benzyloxy)carbonyl)azepane-3-carboxylic acid could be optimized for similar effects .
- Neuroprotective Studies : Investigations into related compounds have demonstrated minimal cytotoxic effects on neuronal cell lines while exhibiting high permeability across the BBB. This suggests that (R)-1-((benzyloxy)carbonyl)azepane-3-carboxylic acid may also be evaluated for neuroprotective properties .
Q & A
Q. What are the recommended methods for synthesizing (R)-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid?
The synthesis typically involves carbobenzyloxy (Cbz) protection of the azepane nitrogen, followed by carboxylation at the 3-position. A common approach is to use benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous solvents like THF or DCM. For enantiomeric purity, asymmetric catalysis or chiral resolution techniques (e.g., enzymatic resolution) may be required . Post-synthesis, purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water) is recommended to achieve >95% purity.
Q. How can the purity and enantiomeric excess of this compound be validated?
- Purity : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210–254 nm). Compare retention times against a reference standard.
- Enantiomeric Excess : Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy. For quantitative analysis, derivatize with a chiral auxiliary (e.g., Mosher’s acid) and analyze via ¹H-NMR .
- Titration : Acid-base titration with standardized NaOH can quantify carboxylic acid content .
Q. What are the critical handling and storage protocols for this compound?
- Storage : Store sealed in a desiccator at 2–8°C to prevent hydrolysis of the Cbz group. Avoid exposure to moisture or strong bases .
- Handling : Use gloves and protective eyewear. Work under inert gas (N₂/Ar) in anhydrous conditions during synthesis. For accidental spills, neutralize with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity in drug discovery?
- Azepane Ring Modifications : Introduce substituents (e.g., methyl, fluoro) at the 4-position to alter steric effects or metabolic stability. Evidence from fluorinated piperidine analogs shows enhanced blood-brain barrier penetration .
- Carboxylic Acid Isosteres : Replace the carboxylic acid with bioisosteres like tetrazoles or sulfonamides to improve pharmacokinetics .
- Cbz Group Replacement : Substitute with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to modulate stability in physiological conditions .
Q. What analytical strategies resolve contradictions in reported physical properties (e.g., melting points, solubility)?
- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine precise melting points. Variations may arise from polymorphic forms or impurities .
- Solubility Studies : Employ shake-flask methods in buffered solutions (pH 1–12) to assess pH-dependent solubility. Compare results with computational models (e.g., Hansen solubility parameters) .
- Cross-Validation : Replicate synthesis and characterization protocols from conflicting studies to identify methodological discrepancies (e.g., solvent purity, heating rates) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic targets?
- Target Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for enzymes (e.g., proteases, kinases).
- Molecular Dynamics Simulations : Model interactions with target proteins (e.g., angiotensin-converting enzyme 2) to predict binding modes and guide modifications .
- In Vitro Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., Cbz group hydrolysis) and design deuterated analogs for improved stability .
Methodological Considerations
Q. What techniques assess the stability of this compound under varying pH and temperature conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via LC-MS to identify vulnerable sites (e.g., ester bonds) .
- Long-Term Stability : Store samples at 25°C/60% RH and analyze monthly for up to 12 months using HPLC to establish shelf-life .
Q. How do structural analogs of this compound inform its potential applications?
- Cyclopentane/Hexane Analogs : Derivatives like 3-benzylcyclopentane-1-carboxylic acid exhibit anti-inflammatory activity, suggesting similar pathways for azepane derivatives .
- Piperidine-Based Analogs : Fluorinated variants (e.g., Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate) demonstrate improved CNS penetration, guiding modifications for neuroactive drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
